molecular formula C15H22O2 B13884005 Ethyl 3-(4-methylphenyl)hexanoate

Ethyl 3-(4-methylphenyl)hexanoate

Cat. No.: B13884005
M. Wt: 234.33 g/mol
InChI Key: WTDYFPLCVVYMSD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)hexanoate is an ester compound characterized by a hexanoate backbone substituted with a 4-methylphenyl group at the third carbon position. These analogs are known for their roles in imparting fruity, floral, and tropical aromas in food and beverages, such as sake, pineapple, and citrus fruits .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)hexanoate

InChI

InChI=1S/C15H22O2/c1-4-6-14(11-15(16)17-5-2)13-9-7-12(3)8-10-13/h7-10,14H,4-6,11H2,1-3H3

InChI Key

WTDYFPLCVVYMSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCC)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(4-methylphenyl)hexanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For instance, the reaction between 3-(4-methylphenyl)hexanoic acid and ethanol in the presence of sulfuric acid can yield this ester.

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process typically includes steps such as mixing, heating, and distillation to purify the final product .

Types of Reactions:

    Oxidation: Esters can undergo oxidation reactions, although they are generally less reactive compared to other functional groups.

    Reduction: Reduction of esters typically yields alcohols. For example, this compound can be reduced to 3-(4-methylphenyl)hexanol using reducing agents like lithium aluminum hydride.

    Substitution: Esters can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Hydroxide ions or other nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)hexanoate involves its interaction with various molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems .

Comparison with Similar Compounds

Key Differences :

  • Structure: Ethyl hexanoate lacks the 4-methylphenyl substitution, consisting of a straight-chain hexanoate ester.
  • Aroma Profile: It is renowned for its strong fruity odor, described as pineapple-like or apple-like, and is a critical contributor to high-quality ginjosake (premium Japanese sake) .
  • Occurrence : Found in pineapple pulp (106.21 µg·kg⁻¹) and core (48.42 µg·kg⁻¹) as a dominant aroma compound .
  • Applications : Widely used in artificial fruit flavors and perfumery due to its low odor threshold and high volatility .

Research Findings :

  • Ethyl hexanoate production in Pseudomonas fragi cultures is influenced by ethanol and butyric acid supplementation, highlighting its microbial biosynthesis pathways .
  • Overexpression of the enzyme CsAAT1 in citrus fruits increases ethyl hexanoate levels, indicating substrate-dependent esterification in plants .

Ethyl 3-(Methylthio)propanoate

Key Differences :

  • Structure : Features a methylthio (-SMe) group at the third carbon instead of a 4-methylphenyl group.
  • Aroma Profile: Contributes sulfury, tropical notes, and is a key aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) .
  • Applications: Less commonly used in commercial flavors compared to ethyl hexanoate due to its sulfurous undertones.

Research Findings :

  • In pineapple, ethyl 3-(methylthio)propanoate has a lower odor activity value (OAV) than ethyl hexanoate but still significantly impacts overall aroma complexity .

Ethyl 2-Methylbutanoate

Key Differences :

  • Structure : A branched-chain ester with a methyl group at the second carbon.
  • Aroma Profile: Imparts intense fruity (apple/banana) notes, with the highest OAV (1,693.33) in pineapple pulp .
  • Applications : Critical in fruit flavor formulations, particularly for tropical and citrus products.

Research Findings :

  • Its production in citrus fruits is linked to CsAAT1 activity, similar to ethyl hexanoate, but substrate availability varies during fruit maturation .

Comparative Data Table

Compound Molecular Structure Aroma Profile Occurrence (Concentration) Key Applications
Ethyl 3-(4-methylphenyl)hexanoate C₆H₁₁COOCH₂CH₃ with 4-methylphenyl at C3 Hypothesized: Floral/spicy (inferred from aromatic substitution) Not reported in evidence Potential niche fragrances or flavors
Ethyl Hexanoate CH₃(CH₂)₄COOCH₂CH₃ Pineapple, apple-like Pineapple pulp (106.21 µg·kg⁻¹) ; Sake Fruit flavors, perfumes
Ethyl 3-(Methylthio)propanoate CH₂CH₂SMeCOOCH₂CH₃ Sulfury, tropical Pineapple pulp (91.21 µg·kg⁻¹) Natural fruit aromas
Ethyl 2-Methylbutanoate (CH₃)₂CHCOOCH₂CH₃ Banana, apple Pineapple pulp (dominant OAV) Citrus/tropical flavors

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